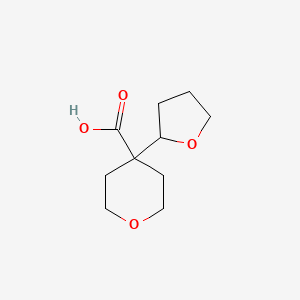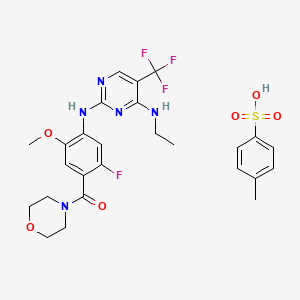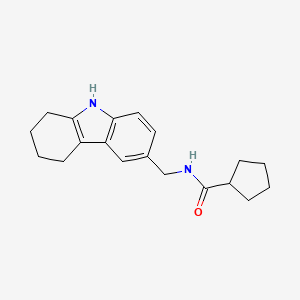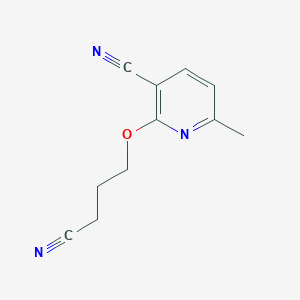
4-(Oxolan-2-yl)oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxolan-2-yl)oxane-4-carboxylic acid, also known as OCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OCA is a cyclic carboxylic acid that belongs to the oxane family of compounds.
Mecanismo De Acción
The mechanism of action of 4-(Oxolan-2-yl)oxane-4-carboxylic acid is not fully understood, but it is believed to work by activating farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid metabolism and glucose homeostasis. Activation of FXR by this compound leads to the suppression of hepatic gluconeogenesis, which results in improved glucose control. This compound also reduces liver fat accumulation by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved liver function, reduced liver fat accumulation, and improved glucose control. This compound has also been shown to reduce inflammation and fibrosis in the liver, which are common complications of NAFLD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Oxolan-2-yl)oxane-4-carboxylic acid in lab experiments is its simplicity of synthesis. This compound is also relatively stable and can be stored for extended periods without degradation. One limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for 4-(Oxolan-2-yl)oxane-4-carboxylic acid research, including its potential use in the treatment of other metabolic disorders, such as type 1 diabetes and metabolic syndrome. This compound may also have potential applications in the treatment of liver cancer and other liver diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. The synthesis of this compound is relatively simple, and it has been extensively studied for its potential use in the treatment of various metabolic disorders. This compound works by activating FXR, which leads to improved liver function, reduced liver fat accumulation, and improved glucose control. While there are some limitations to using this compound in lab experiments, its potential therapeutic applications make it an important area of research for the future.
Métodos De Síntesis
The synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid involves the reaction of ethyl 4-hydroxybutyrate with ethylene oxide in the presence of a catalyst. The resulting product is then hydrolyzed to form this compound. The synthesis of this compound is relatively simple and can be accomplished using standard laboratory techniques.
Aplicaciones Científicas De Investigación
4-(Oxolan-2-yl)oxane-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of non-alcoholic fatty liver disease (NAFLD). This compound has been shown to improve liver function and reduce liver fat accumulation in patients with NAFLD. This compound has also been studied for its potential use in the treatment of other metabolic disorders, such as type 2 diabetes and obesity.
Propiedades
IUPAC Name |
4-(oxolan-2-yl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)10(3-6-13-7-4-10)8-2-1-5-14-8/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLHPJYOPBLVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromopyrazol-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2621561.png)

![Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid](/img/structure/B2621566.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2621570.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(isobutylamino)-4-oxobutanoic acid](/img/structure/B2621571.png)
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2621573.png)
![(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2621577.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2621579.png)
![(E)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2621580.png)
![2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2621581.png)
